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molecular formula C13H15N3O5 B8523271 1h-Indazole-1-carboxylic acid,3-methoxy-5-nitro-,1,1-dimethylethyl ester

1h-Indazole-1-carboxylic acid,3-methoxy-5-nitro-,1,1-dimethylethyl ester

Cat. No. B8523271
M. Wt: 293.27 g/mol
InChI Key: HDSPHHTZBVZBOS-UHFFFAOYSA-N
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Patent
US07465726B2

Procedure details

3-Methoxy-5-nitroindazole-1-carboxylic acid tert-butyl ester (0.33 g, 1.11 mmol) and palladium (10% wt) on carbon (0.24 g, 20% wt) were dissolved in EtOAc (25 mL). The flask was evacuated and filled with N2 (×5), then evacuated and filled with hydrogen (×10) and left over a weekend. The mixture was filtered over celite and the solvents removed in vacuo. Purification by column chromatography on silica gel (Jones, 20 g) loading in DCM and eluting in 5:1 Hexanes:EtOAc stepwise to 7:3 Hexanes:EtOAc yielded the title compound as a white powder. 1H NMR (400 MHz, CDCl3): δ=1.69 (s, 9H), 3.73 (brs, 2H), 4.15 (s, 3H), 6.85 (d, J=2.0 Hz, 1H), 6.91 (dd, J=8.8, 2.4 Hz, 1H), 7.74 (brs, 1H). MS (ES+): m/z 164.3 (65) [MH+](fragment ion, loss of Boc group).
Quantity
0.33 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[C:16]2[C:11](=[CH:12][C:13]([N+:17]([O-])=O)=[CH:14][CH:15]=2)[C:10]([O:20][CH3:21])=[N:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>CCOC(C)=O.[Pd]>[C:1]([O:5][C:6]([N:8]1[C:16]2[C:11](=[CH:12][C:13]([NH2:17])=[CH:14][CH:15]=2)[C:10]([O:20][CH3:21])=[N:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0.33 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1N=C(C2=CC(=CC=C12)[N+](=O)[O-])OC
Name
Quantity
25 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was evacuated
ADDITION
Type
ADDITION
Details
filled with N2 (×5)
CUSTOM
Type
CUSTOM
Details
evacuated
ADDITION
Type
ADDITION
Details
filled with hydrogen (×10)
WAIT
Type
WAIT
Details
left over a weekend
FILTRATION
Type
FILTRATION
Details
The mixture was filtered over celite
CUSTOM
Type
CUSTOM
Details
the solvents removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (Jones, 20 g) loading in DCM
WASH
Type
WASH
Details
eluting in 5:1 Hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1N=C(C2=CC(=CC=C12)N)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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